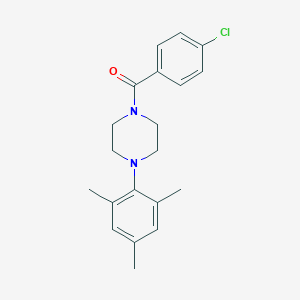

N-cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

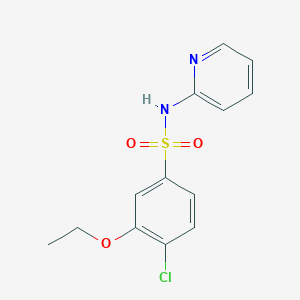

N-cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide, also known as CFM-2, is a novel sulfonamide compound that has gained attention in the scientific research community due to its potential therapeutic applications. CFM-2 is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception and inflammation.

Wirkmechanismus

N-cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting the TRPV1 ion channel. TRPV1 ion channel is a non-selective cation channel that is activated by noxious stimuli, such as heat, acid, and capsaicin. The activation of TRPV1 ion channel leads to the influx of calcium ions, which triggers the release of neurotransmitters involved in pain perception and inflammation. This compound binds to the intracellular side of the TRPV1 ion channel, thereby inhibiting its activation and reducing the influx of calcium ions.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce pain and inflammation. This compound has also been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to noxious stimuli. This compound has also been shown to reduce the release of neurotransmitters involved in pain perception, such as substance P and calcitonin gene-related peptide.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of the TRPV1 ion channel, which makes it a valuable tool for studying the role of TRPV1 ion channel in pain perception and inflammation. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to use in long-term studies. This compound also has poor solubility in water, which limits its use in some experimental settings.

Zukünftige Richtungen

N-cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide has several potential future directions for research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the use of this compound in combination with other drugs for pain management and inflammation. This compound has also been studied for its potential use in treating other conditions, such as anxiety and depression. Further research is needed to fully understand the potential therapeutic applications of this compound and its analogs.

Synthesemethoden

The synthesis of N-cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with cyclohexylmagnesium bromide, followed by reduction of the resulting nitro compound with iron powder and hydrochloric acid. The final step is the introduction of the fluorine atom using diethylaminosulfur trifluoride. The yield of this compound is approximately 40%, and the compound can be purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in pain management and inflammation. TRPV1 ion channel is known to play a crucial role in the perception of pain and inflammation. The inhibition of TRPV1 ion channel by this compound has been shown to reduce pain and inflammation in animal models. This compound has also been studied for its potential use in treating neuropathic pain, migraine, and cancer pain.

Eigenschaften

Molekularformel |

C14H20FNO3S |

|---|---|

Molekulargewicht |

301.38 g/mol |

IUPAC-Name |

N-cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C14H20FNO3S/c1-16(12-6-4-3-5-7-12)20(17,18)14-10-11(15)8-9-13(14)19-2/h8-10,12H,3-7H2,1-2H3 |

InChI-Schlüssel |

JWPNUYXGEOTICP-UHFFFAOYSA-N |

SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC |

Kanonische SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)

![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)

![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)